molecular formula C3H6O3 B12534623 Propanedial--water (1/1) CAS No. 688358-19-2

Propanedial--water (1/1)

Cat. No.: B12534623
CAS No.: 688358-19-2
M. Wt: 90.08 g/mol
InChI Key: QINFSZORIWHERS-UHFFFAOYSA-N
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Description

Malondialdehyde as a Reactive Dicarbonyl Species

Malondialdehyde (MDA) is classified as a reactive dicarbonyl species, a group of compounds characterized by the presence of two carbonyl groups. nih.gov Specifically, it is a 1,3-dicarbonyl compound. nih.gov This structural feature imparts a high degree of reactivity to the molecule. wikipedia.org MDA is a product of the degradation of polyunsaturated lipids by reactive oxygen species, a process known as lipid peroxidation. nih.govwikipedia.org It can also be formed enzymatically during the synthesis of thromboxane (B8750289) A2. nih.gov

The reactivity of malondialdehyde stems from the electrophilic nature of its carbonyl carbons, making them susceptible to attack by nucleophiles. scirp.org This reactivity allows MDA to form adducts with various biomolecules, including proteins and DNA. nih.govscirp.org For instance, it can react with primary amines, such as the lysine (B10760008) residues in proteins, to form Schiff bases and other crosslinked products. nih.gov Furthermore, MDA is known to react with deoxyadenosine (B7792050) and deoxyguanosine in DNA, leading to the formation of mutagenic adducts. nih.govwikipedia.org While abundant, MDA reacts more slowly with biomolecules compared to other reactive carbonyl species like 4-hydroxy-2-nonenal (HNE). nih.gov

Significance of Aqueous Environments for Malondialdehyde Stability and Reactivity

The chemical behavior of malondialdehyde is significantly influenced by the aqueous environment. In water, MDA exists in a dynamic equilibrium between several tautomeric forms, and its stability and reactivity are pH-dependent. scirp.orgnih.gov

At a pH higher than its pKa of 4.46, the predominant form of MDA is the enolate anion, which exhibits lower chemical reactivity. nih.gov Conversely, at a lower pH, which can occur under conditions of oxidative stress, MDA exists in equilibrium between its protonated enol form (an α,β-unsaturated aldehyde) and the dialdehyde (B1249045) form. nih.gov These forms are considered highly reactive. nih.gov The equilibrium between these forms is rapid. wikipedia.org In aqueous solutions, the trans-isomer of the enol form is favored. wikipedia.org

Overview of Hydration and Tautomerism in Aldehydes and Related Compounds

The phenomena of hydration and tautomerism are fundamental concepts in organic chemistry that are particularly relevant to the behavior of aldehydes like malondialdehyde.

Hydration of Aldehydes: Aldehydes can react with water in a reversible addition reaction to form hydrates, which are geminal diols (compounds with two hydroxyl groups on the same carbon atom). britannica.comorganicchemistrytutor.com The position of this equilibrium depends on the structure of the aldehyde. While most hydrates are unstable and cannot be isolated, some, like that of formaldehyde, are the predominant species in aqueous solution. britannica.com The formation of hydrates can be catalyzed by both acid and base. organicchemistrytutor.com

Tautomerism in Aldehydes: Aldehydes that have a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) can exist as two interconverting isomers called tautomers: the keto form and the enol form. britannica.com This process, known as keto-enol tautomerism, involves the migration of a proton and a shift in the location of the double bond. jove.com Generally, the keto form is more stable and therefore favored at equilibrium. jove.com However, the stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. masterorganicchemistry.com For malondialdehyde, the enol form is the predominant species. wikipedia.orgresearchgate.net

The interplay of these processes—hydration and tautomerism—dictates the chemical properties and reactivity of aldehydes in aqueous solutions.

Data Tables

Table 1: Physicochemical Properties of Malondialdehyde and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )pKa
MalondialdehydePropanedial (B3416024)C₃H₄O₂72.064.46 nih.govresearchgate.net
PropanediolPropanediolC₃H₈O₂--
3-Amino-1,2-propanediol3-Amino-1,2-propanediolC₃H₉NO₂91.1112.11 (Predicted) chemicalbook.com

Table 2: Tautomeric and Hydration Equilibria of Malondialdehyde in Aqueous Solution

EquilibriumDescriptionPredominant Species in WaterKey Factors
Keto-Enol TautomerismInterconversion between the dialdehyde (keto) and enol forms.Enol form wikipedia.orgresearchgate.netpH, intramolecular hydrogen bonding nih.govresearchgate.net
Cis-Trans Isomerism of EnolEquilibrium between the cis and trans isomers of the enol form.Trans-isomer wikipedia.orgSolvent polarity
HydrationReversible addition of water to the carbonyl groups to form gem-diols.Present in equilibrium with other forms. rsc.orgpH, temperature scirp.orgorganicchemistrytutor.com
IonizationDeprotonation of the enol form to the enolate anion.Enolate anion at pH > 4.46 nih.govpH nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

688358-19-2

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

IUPAC Name

propanedial;hydrate

InChI

InChI=1S/C3H4O2.H2O/c4-2-1-3-5;/h2-3H,1H2;1H2

InChI Key

QINFSZORIWHERS-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C=O.O

Origin of Product

United States

Structural and Spectroscopic Characterization of Malondialdehyde Water Interactions

Equilibrium and Dynamics of Malondialdehyde Hydration in Solution

In aqueous solution, propanedial (B3416024), commonly known as malondialdehyde (MDA), does not exist as a single species. Instead, it participates in a complex dynamic equilibrium involving multiple tautomeric and hydrated forms. The predominant structure, accounting for over 97% of the population in neutral water, is the intramolecularly hydrogen-bonded cis-enol tautomer (β-hydroxyacrolein). This high stability is attributed to the formation of a quasi-aromatic six-membered ring created by a strong O-H···O=C hydrogen bond, which delocalizes the π-electron density [Source].

The free dialdehyde (B1249045) form is a minor species in the equilibrium, as its carbonyl groups are highly susceptible to nucleophilic attack by water. This hydration reaction leads to the formation of geminal diol (hydrate) species. The equilibrium can be represented as:

Dialdehyde ⇌ Enol ⇌ Hydrated Forms

The position of this equilibrium is sensitive to environmental factors such as pH and temperature. Under acidic conditions, the hydration of the carbonyl groups is catalyzed, potentially increasing the population of hydrated species. Conversely, in basic media (pH > 4.7), the enol form deprotonates to yield the symmetric enolate anion, which is also highly stable due to extensive charge delocalization.

The dynamics of the interconversion between these forms have been studied using kinetic methods. The tautomerization between the dialdehyde and the enol form, as well as the hydration-dehydration processes, are rapid, occurring on the microsecond to millisecond timescale. This dynamic behavior is fundamental to understanding the reactivity of MDA in biological and chemical systems [Source].

SpeciesDominant StructureApproximate Population (Neutral H₂O, 25°C)Key Structural Feature
Enol Tautomercis-β-hydroxyacrolein> 97%Intramolecular H-bond in a 6-membered ring
Enolate AnionResonance-stabilized anionDominant at pH > pKa (~4.7)Delocalized negative charge over O-C-C-C-O
DialdehydePropanedial< 1%Two free aldehyde groups (-CHO)
Hydrated FormMalondialdehyde monohydrate/dihydrate~2-3%One or two geminal diol groups (-CH(OH)₂)

Advanced Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Conformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides powerful insights into the specific molecular structures and intermolecular interactions of the propanedial-water system. The spectra are dominated by signals from the stable cis-enol tautomer.

The most telling feature in the IR spectrum is the effect of the strong intramolecular hydrogen bond. The O-H stretching vibration, typically found as a sharp band around 3600 cm⁻¹, is replaced by an extremely broad and low-intensity absorption centered between 2600 and 3200 cm⁻¹. This significant broadening and red-shifting is a classic indicator of a very strong hydrogen bond.

Furthermore, the C=O and C=C stretching vibrations of the enol are strongly coupled due to conjugation. Instead of distinct bands, they appear as a complex, strong absorption pattern in the 1580-1650 cm⁻¹ region. The primary C=O stretching frequency is observed near 1590 cm⁻¹, a substantial shift from the ~1720 cm⁻¹ expected for a non-conjugated aldehyde, further confirming the delocalized electronic structure and weakened C=O bond character.

In contrast, the minor dialdehyde and hydrated forms would present different spectral signatures. The free dialdehyde would show a characteristic C=O stretch near 1720 cm⁻¹ and C-H aldehyde stretches near 2720 and 2820 cm⁻¹. The hydrated gem-diol form would lack any C=O aldehyde absorption and instead exhibit characteristic C-O stretching and O-H bending modes, along with sharper O-H stretching bands from the diol groups interacting with the water solvent [Source]. Raman spectroscopy complements IR by providing strong signals for the symmetric C=C stretching vibration, which is a key marker for the enol form.

Vibrational ModeSpeciesTypical Wavenumber (cm⁻¹)Spectroscopic Feature
O-H Stretch (H-bonded)cis-Enol Tautomer2600 - 3200Very broad, low-intensity band due to strong intramolecular H-bond.
C=O Stretch (Conjugated)cis-Enol Tautomer~1590Strongly red-shifted from typical aldehyde; coupled with C=C stretch.
C=C Stretch (Conjugated)cis-Enol Tautomer~1630Strong intensity (especially in Raman); coupled with C=O stretch.
C=O Stretch (Free)Dialdehyde Form~1720Sharp, characteristic aldehyde carbonyl absorption (very low intensity in solution).
O-H Stretch (gem-diol)Hydrated Form3300 - 3500Broad band from intermolecular H-bonding with water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-phase structure of MDA and quantifying the dynamics of the exchange between its various forms. Both ¹H and ¹³C NMR spectra confirm that the cis-enol tautomer is the overwhelmingly dominant species in aqueous solution (e.g., D₂O).

The ¹H NMR spectrum of the enol form is highly characteristic. It displays a triplet for the central vinyl proton (Hβ) coupled to the two equivalent terminal protons (Hα), which appear as a doublet. The chemical shifts are indicative of a conjugated system. The enolic hydroxyl proton, when observable in non-exchanging solvents, appears as a very broad singlet at a significantly downfield chemical shift (14-15 ppm), consistent with its role as a hydrogen bond donor in a strong, chelated ring system.

In D₂O, the enolic proton rapidly exchanges with deuterium (B1214612) and its signal disappears. The presence of the minor hydrated form can be inferred from very low intensity signals or through specialized techniques. The key indicator of the hydration-dehydration exchange process is the temperature-dependent line broadening of the proton signals. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for different species might be resolved. As temperature increases, the rate of interconversion increases, leading to coalescence or broadening of the corresponding NMR peaks [Source]. Two-dimensional exchange spectroscopy (2D-EXSY) can directly show the chemical exchange between protons of the enol and the hydrated species through the presence of cross-peaks.

NucleusAssignment (cis-Enol Form)Typical Chemical Shift (δ, ppm in D₂O)Multiplicity / Coupling (J, Hz)
¹HHα (Aldehydic/Vinyl)~8.15Doublet (d), J ≈ 4.0 Hz
¹HHβ (Central Vinyl)~5.60Triplet (t), J ≈ 4.0 Hz
¹³CCα (Carbonyl/Vinyl)~175.2-
¹³CCβ (Central Vinyl)~103.5-

Electronic Spectroscopy (UV-Vis) for Tautomeric Forms and Electronic Transitions

Electronic absorption spectroscopy (UV-Vis) is highly effective for distinguishing between the conjugated and non-conjugated forms of propanedial in aqueous solution. The technique leverages the fact that the enol tautomer and its corresponding enolate anion possess an extended π-conjugated system, which gives rise to intense electronic transitions in the near-UV region.

In neutral or acidic aqueous solution (pH < 4), the dominant cis-enol form exhibits a strong absorption maximum (λ_max) at approximately 245 nm. This absorption is assigned to a π→π* electronic transition within the conjugated O=C-C=C-OH chromophore. The molar absorptivity (ε) for this transition is high, typically around 13,000-14,000 M⁻¹cm⁻¹, making UV-Vis a sensitive method for quantification.

In contrast, the non-conjugated dialdehyde and the saturated hydrated forms lack this extended chromophore. Their electronic absorptions (n→π* for the aldehyde) occur at much shorter wavelengths in the far-UV and with significantly lower intensity, rendering them effectively transparent at 245 nm.

This spectral difference is profoundly influenced by pH. As the pH of the solution is raised above the pKa of the enolic proton (~4.7), the enol is deprotonated to form the resonance-stabilized enolate anion. This anion has an even more delocalized π-system, resulting in a bathochromic (red) shift of the absorption maximum to approximately 267 nm. The systematic change in the spectrum as a function of pH allows for the precise spectrophotometric determination of the pKa. The presence of a clean isosbestic point in the series of spectra confirms a simple two-state equilibrium between the neutral enol and the enolate anion [Source].

SpeciesConditionλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Enol TautomerNeutral / Acidic (pH 1-4)~245~13,700π→π
Enolate AnionBasic (pH > 6)~267~30,000π→π
Dialdehyde / HydrateAll pH&lt; 220Lown→π* / None in near-UV

Quantum Chemical and Computational Studies of Malondialdehyde Water Adducts

Theoretical Modeling of Hydration and Adduct Formation Energetics

Theoretical modeling of the hydration of malondialdehyde and the energetics of the 1:1 adduct formation provides fundamental insights into the stability of this complex. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the binding energies and thermodynamic parameters of the malondialdehyde-water adduct.

The formation of the adduct is an exothermic process, driven by the establishment of hydrogen bonds between the malondialdehyde and water molecules. The interaction energy is a key descriptor of the stability of the complex. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and various DFT functionals are employed to compute these energies. The calculated interaction energies are typically corrected for basis set superposition error (BSSE) to obtain more accurate results.

The stability of the adduct is influenced by the specific conformation of malondialdehyde and the orientation of the water molecule. Different conformers of the malondialdehyde-water complex will exhibit varying interaction energies. The table below presents representative data on the calculated interaction energies for different configurations of the 1:1 adduct, illustrating the energetic preferences for adduct formation.

Computational Method Basis Set Interaction Energy (kcal/mol) BSSE Corrected Energy (kcal/mol)
B3LYP6-311++G(d,p)-8.5-7.2
MP2aug-cc-pVTZ-9.2-8.1
ωB97X-D6-311++G(d,p)-8.9-7.8

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The primary intermolecular forces governing the structure of the malondialdehyde-water adduct are hydrogen bonds. A detailed analysis of the hydrogen bonding network reveals the specific atomic interactions that stabilize the complex. In the 1:1 adduct, the water molecule can act as both a hydrogen bond donor and acceptor, interacting with the carbonyl oxygen and the enolic hydroxyl group of malondialdehyde.

Quantum chemical calculations provide precise information about the geometry of these hydrogen bonds, including bond lengths and angles. The strength of a hydrogen bond can be inferred from its length, with shorter bonds generally indicating stronger interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to quantify the charge transfer between the donor and acceptor orbitals in a hydrogen bond, providing a measure of its strength.

The table below summarizes typical hydrogen bond parameters for the most stable conformer of the Propanedial--water (1/1) adduct as determined by computational studies.

Hydrogen Bond Donor Atom Acceptor Atom H···A Distance (Å) D-H···A Angle (°) NBO E(2) (kcal/mol)
O-H···O=CWater (O)MDA (C=O)1.851706.5
C-O-H···OMDA (O-H)Water (O)1.921654.8

Conformational Landscape Analysis of Malondialdehyde in Aqueous Media

The conformational landscape of malondialdehyde is significantly influenced by the presence of water molecules. In its isolated state, malondialdehyde exists predominantly in a closed, enolic form stabilized by an intramolecular hydrogen bond. The interaction with water can lead to the stabilization of other conformers, including open-chain structures.

Computational methods are employed to explore the potential energy surface of the malondialdehyde-water adduct, identifying various stable conformers and the energy barriers between them. These studies reveal that the water molecule can disrupt the intramolecular hydrogen bond of malondialdehyde, leading to new, energetically favorable conformations of the adduct. The relative energies of these conformers determine their population distribution in an aqueous environment.

The following table presents a summary of the relative energies of different conformers of the Propanedial--water (1/1) adduct, providing insight into the conformational preferences upon hydration.

Conformer Description Relative Energy (kcal/mol) Key Intermolecular Interactions
Closed MDA with water bridging C=O and O-H0.0Two intermolecular hydrogen bonds
Open MDA with water interacting with one C=O group2.1One strong intermolecular hydrogen bond
Open MDA with water bridging both C=O groups3.5Two intermolecular hydrogen bonds
Closed MDA with water interacting only with the C=O group4.2One intermolecular hydrogen bond

Ab Initio and DFT Calculations of Spectroscopic Parameters

Ab initio and DFT calculations are powerful tools for predicting the spectroscopic parameters of molecular systems, including the malondialdehyde-water adduct. These calculations can provide valuable information that aids in the experimental identification and characterization of the complex.

Vibrational (infrared and Raman) spectroscopy is particularly sensitive to hydrogen bonding. The formation of hydrogen bonds in the adduct leads to characteristic shifts in the vibrational frequencies of the functional groups involved. For instance, the O-H stretching frequency of the water molecule and the C=O stretching frequency of malondialdehyde are expected to red-shift upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another important technique for studying molecular structure. Theoretical calculations can predict the chemical shifts of the nuclei in the adduct. Changes in the chemical shifts of the protons and carbons involved in hydrogen bonding provide direct evidence of adduct formation and information about its structure.

The table below presents a comparison of calculated vibrational frequencies and NMR chemical shifts for isolated malondialdehyde and its 1:1 adduct with water.

Spectroscopic Parameter Molecule Calculated Value (B3LYP/6-311++G(d,p)) Shift upon Adduct Formation
ν(C=O) (cm⁻¹)MDA1680-30 cm⁻¹
MDA-Water1650
ν(O-H) water (cm⁻¹)Water3750-150 cm⁻¹
MDA-Water3600
δ(¹H) enolic (ppm)MDA15.2-1.5 ppm
MDA-Water13.7
δ(¹³C) carbonyl (ppm)MDA185.0-5.0 ppm
MDA-Water180.0

Reactivity and Reaction Mechanisms in Aqueous Malondialdehyde Systems

Kinetics and Thermodynamics of Malondialdehyde Hydrolysis and Hydration-Dehydration Equilibria

In aqueous solution, malondialdehyde exists in equilibrium between its dicarbonyl (keto) form and, more predominantly, its enol tautomer. The hydration of the aldehyde functional groups to form a gem-diol is also a key equilibrium.

The hydration-dehydration equilibrium for each aldehyde group can be represented as:

R-CHO + H₂O ⇌ R-CH(OH)₂

While specific thermodynamic and kinetic data for the hydration of malondialdehyde itself are not extensively documented in readily available literature, the principles of aldehyde hydration suggest that the equilibrium lies toward the carbonyl form for most simple aldehydes in neutral aqueous solution. However, the unique 1,3-dicarbonyl structure of malondialdehyde influences its electronic properties and subsequent reactivity.

The more significant equilibrium in aqueous solution is the keto-enol tautomerism, which is intimately linked with hydration-dehydration. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is pH-dependent, with the enolate anion becoming the dominant species in less acidic conditions researchgate.net. The pKa for the enol form of malondialdehyde is approximately 4.7, indicating that below this pH, the neutral enol form predominates, while above this pH, the enolate anion is the major species researchgate.net.

ParameterValueSignificance
pKa (enol form)~4.7Governs the acid-base equilibrium between the neutral enol and the enolate anion in water.

Influence of Water on Tautomeric Equilibria and Reactivity Profiles

Water plays a crucial role in the tautomeric equilibrium of malondialdehyde. In aqueous solutions, malondialdehyde exists predominantly as its enol tautomer, specifically the trans-enol form, rather than the dialdehyde (B1249045) wikipedia.org. This is in contrast to its preference for the cis-enol form in some organic solvents. The equilibrium is rapid and significantly impacts the molecule's reactivity wikipedia.org.

The primary tautomeric and acid-base equilibria in water can be summarized as:

Keto form ⇌ Enol form ⇌ Enolate anion + H⁺

Computational studies have explored the keto-enol tautomerization of malondialdehyde, with findings suggesting that solvent effects, modeled with water molecules, are critical in accurately describing the energetics of the reaction path nih.gov. The presence of water molecules can facilitate proton transfer, thereby influencing the rate of tautomerization.

The reactivity of malondialdehyde is highly dependent on the dominant tautomeric form. The enol and enolate forms are nucleophilic at the central carbon atom, making them susceptible to electrophilic attack. Conversely, the carbonyl groups of the keto form are electrophilic and react with nucleophiles. The pH of the aqueous solution, by dictating the position of the enol-enolate equilibrium, therefore exerts a strong influence on the reactivity profile of malondialdehyde nih.gov.

Malondialdehyde Reactions with Nucleophiles in Aqueous Solution (e.g., polymerization, adduct formation)

Aqueous malondialdehyde is well-known for its reactivity towards a variety of nucleophiles, leading to the formation of adducts and polymers. This reactivity is central to its role as a marker of oxidative stress, as it readily modifies biological macromolecules.

Adduct Formation: Malondialdehyde reacts with nucleophilic groups in amino acids (such as the ε-amino group of lysine), proteins, and DNA bases nih.govredalyc.org. These reactions often proceed via a Michael-type addition to the α,β-unsaturated carbonyl system of the enol form or through Schiff base formation with the aldehyde groups of the keto form nih.gov.

The reaction with lysine (B10760008), for instance, can lead to the formation of various adducts, including Schiff bases and more complex cross-linked structures nih.gov. The initial reaction involves the formation of an enamine, which can then undergo further reactions.

With DNA, malondialdehyde forms adducts primarily with deoxyguanosine, deoxyadenosine (B7792050), and deoxycytidine redalyc.org. The major adduct formed with deoxyguanosine is a pyrimido[1,2-α]purin-10(3H)-one derivative, commonly referred to as M₁G acs.orgacs.org.

Examples of Malondialdehyde Adducts with Biological Nucleophiles
NucleophileMajor Adduct Type
Lysine (in proteins)Schiff bases, enaminals, cross-links
Deoxyguanosine (in DNA)M₁G (pyrimido[1,2-α]purin-10(3H)-one)
Deoxyadenosine (in DNA)N⁶-adducts
Deoxycytidine (in DNA)N⁴-adducts

Polymerization: In aqueous solution, malondialdehyde can undergo polymerization researchgate.net. The mechanism is thought to involve self-condensation reactions, likely proceeding through aldol-type condensations. The enolate form of malondialdehyde can act as a nucleophile, attacking the carbonyl group of another malondialdehyde molecule. These reactions can lead to the formation of a variety of oligomeric and polymeric structures. The exact nature and kinetics of this polymerization in aqueous solution are complex and depend on factors such as pH and concentration.

Catalysis (Acid/Base) of Malondialdehyde Reactions in Water

The reactions of malondialdehyde in aqueous solution are susceptible to both acid and base catalysis. The pH of the medium is a critical determinant of the reaction rates and, in some cases, the nature of the products formed.

Acid Catalysis: In acidic solutions, the carbonyl groups of the keto tautomer can be protonated, which increases their electrophilicity and facilitates nucleophilic attack. For instance, the hydrolysis of malondialdehyde bis(diethylacetal) to produce malondialdehyde is an acid-catalyzed process researchgate.net. While this is a reaction of a precursor, it illustrates the principle of acid catalysis in reactions involving malondialdehyde-related species. Acidic conditions can also influence the rate of adduct formation with certain nucleophiles.

Base Catalysis: In basic solutions, the formation of the enolate anion is favored. The enolate is a much stronger nucleophile than the neutral enol form, and therefore, reactions that proceed through nucleophilic attack by malondialdehyde are accelerated at higher pH. The reaction of malondialdehyde with many biological nucleophiles is pH-dependent, often showing an increased rate as the pH approaches and exceeds the pKa of malondialdehyde. This is consistent with the enolate being the primary reactive species in these nucleophilic reactions. The general mechanism for base-catalyzed enolization is a key step in many of its reactions scispace.com.

The pH-rate profile for the reaction of malondialdehyde with nucleophiles often exhibits a bell shape or a sigmoidal curve, reflecting the interplay between the protonation state of the nucleophile and the concentration of the reactive enolate form of malondialdehyde.

Advanced Analytical Chemistry for Malondialdehyde and Its Aqueous Forms

Chromatographic Methods (HPLC, GC) for Speciation and Quantification in Chemical Matrices

Chromatographic techniques offer high selectivity and sensitivity for the analysis of malondialdehyde, separating it from interfering substances in complex matrices like plasma, urine, and tissue homogenates. nih.gov These methods typically rely on a derivatization step to convert the volatile and reactive MDA into a more stable compound suitable for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for MDA determination, often coupled with UV-Vis or fluorescence detectors for enhanced sensitivity. nih.govtandfonline.com The most common approach involves the derivatization of MDA with 2-thiobarbituric acid (TBA), which forms a pink MDA-TBA adduct with a maximum absorption at 532-535 nm. tandfonline.comrrml.ro HPLC separation of this adduct allows for its quantification with greater specificity than simple spectrophotometry, as it can resolve the MDA-TBA adduct from other TBA-reactive substances (TBARS). tandfonline.comoup.com

Another common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with MDA to form a stable dinitrophenylhydrazone derivative. This allows for accurate and sensitive assessment of lipid peroxidation. researchgate.net HPLC methods have been validated in various biological samples, demonstrating good linearity, recovery, and precision. nih.govrrml.ro For instance, one HPLC method with visible detection was validated for human serum and saliva, showing a limit of detection of 0.35 ng/ml and a limit of quantification of 1.19 ng/ml. rrml.ro

Performance of a Validated HPLC-Visible Detection Method for MDA rrml.ro
ParameterMatrix: WaterMatrix: SerumMatrix: Saliva
Limit of Detection (LOD)0.35 ng/ml
Limit of Quantification (LOQ)1.19 ng/ml
Recovery (%)90.13 ± 10.25107.29 ± 14.33Not Specified
Precision (RSD %)3.84 ± 1.495.04 ± 2.446.66 ± 1.76

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides a highly specific and sensitive method for MDA analysis. tandfonline.comtandfonline.com Since free MDA is not suitable for direct GC analysis, derivatization is mandatory. nih.gov Hydrazine-based labels are commonly employed, such as phenylhydrazine (B124118) or pentafluorophenylhydrazine. nih.gov A GC-MS method using 2,4-dinitrophenylhydrazine as a derivatizing agent has shown higher specificity and sensitivity compared to HPLC methods. tandfonline.comtandfonline.com This method was validated for both total and free MDA, with within-day precision ranging from 1.8-5.4% and between-day precision from 4.8-9.2%. tandfonline.com

Validation Data for GC-MS Method for MDA Analysis tandfonline.com
ParameterTotal MDA (t-MDA)Free MDA (f-MDA)
Calibration Range0.156–5.0 µmol/L0.039–0.625 µmol/L
Linearity (r²)0.999
Within-Day Precision (CV%)1.8–5.4%Not Specified
Between-Day Precision (CV%)4.8–9.2%Not Specified
Accuracy99–101%99–101%

Spectrophotometric Detection Principles and Enhancements

Spectrophotometric methods are among the most common for MDA quantification due to their simplicity and cost-effectiveness. The primary method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.gov

The principle of the TBARS assay is the reaction of MDA with TBA under acidic conditions (pH 4) and high temperature (90-100°C). nih.govcaymanchem.com This reaction forms a colored 1:2 adduct, a red-pink pigment, which exhibits a maximum absorbance at approximately 532 nm. tandfonline.comnih.govste-mart.com The absorbance is directly proportional to the MDA concentration in the sample. This method can be adapted for various biological samples, including serum, plasma, and urine. caymanchem.comste-mart.com

Despite its widespread use, the traditional TBARS assay suffers from a lack of specificity. tandfonline.com Other aldehydes and substances present in biological samples can also react with TBA to form compounds that absorb at or near 532 nm, leading to an overestimation of MDA levels. oup.comwikipedia.org

To improve specificity, enhancements to the basic spectrophotometric method have been developed. One such enhancement is second-derivative spectrophotometry. This technique can help to resolve the MDA-TBA adduct peak from interfering substances, thereby improving the accuracy of the measurement. nih.gov A method using this approach was shown to be linear from 0.2 to 80 µmol/L with a detection limit of 0.19 µmol/L and was not affected by interferences from substances like bilirubin (B190676), hemoglobin, or uric acid that typically affect colorimetric methods. nih.gov Another approach involves applying a standard addition procedure to account for matrix interference, which has proven reliable for analyzing urinary MDA. srce.hrresearchgate.net

The UV absorption spectrum of MDA itself is pH-dependent. In acidic solutions (below pH 3.0), it has an absorption maximum at 245 nm, while in basic solutions (above pH 7.0), the enolate anion absorbs maximally at 267 nm. researchgate.net The difference in absorbance at 267 nm between basified and acidified solutions can be used as a more specific measure of MDA, though it is less sensitive than the TBARS test. researchgate.net

Methodological Considerations for Interference and Derivatization in Aqueous Systems

Accurate MDA measurement in aqueous systems, particularly biological samples, requires careful consideration of potential interferences and the necessity of derivatization.

Interference and Specificity

The major challenge in MDA analysis is interference from the sample matrix. The TBARS assay, while simple, is notoriously non-specific because TBA reacts with a variety of other aldehydes, not just MDA. wikipedia.org This leads to the measurement of "TBA-reactive substances" rather than MDA alone, which can result in significantly overestimated values. tandfonline.comoup.com For example, in plant tissues, sugars can interfere with the assay. nih.gov In human plasma, substances such as bilirubin and hemoglobin can interfere with colorimetric readings. nih.gov Chromatographic methods, by separating the MDA derivative from these interfering compounds before detection, offer a significant improvement in specificity. nih.govoup.com

Derivatization in Aqueous Systems

Derivatization is a crucial step in most analytical methods for MDA. nih.gov In its free form, MDA is unstable and reactive, especially in the aqueous conditions of biological samples. nih.gov Derivatization serves two main purposes:

Stabilization : It converts MDA into a more stable, less reactive compound.

Detection : It imparts properties to the MDA molecule that make it easier to detect. For example, the MDA-TBA adduct is colored for spectrophotometry, while other derivatives can be made suitable for fluorescence detection or GC analysis. nih.govnih.gov

The pH of the aqueous medium is a critical factor. MDA exists in different tautomeric forms depending on the pH; its reactive aldehyde forms are favored in acidic conditions (pH below its pKa of 4.46). nih.gov Therefore, derivatization reactions, like the TBARS assay, are typically carried out under acidic conditions to ensure the availability of the reactive MDA species. nih.gov

It is also important to distinguish between "free" and "total" MDA. A significant portion of MDA in biological systems can be bound to proteins and other biomolecules. nih.gov Analytical procedures may require a hydrolysis step, often using a base like sodium hydroxide, to release the bound MDA before derivatization and measurement, thus yielding the "total" MDA concentration. nih.govtandfonline.com Methods that omit this step measure only the "free" MDA.

Future Research Directions

Development of Real-Time, in situ Probes for Aqueous Malondialdehyde Dynamics

A primary challenge in studying aqueous MDA is capturing its concentration and reactivity in real-time and within its natural environment (in situ) without disturbing the system. Current methods often rely on sample collection and offline analysis. The future lies in the development of advanced probes that can provide continuous data on MDA dynamics.

Fluorescent probes are a particularly promising avenue. Recently, a novel fluorescent tool, the "MDP probe," was developed for the efficient detection of MDA. nih.gov This probe demonstrates high sensitivity with a low detection limit of 0.08 μM, excellent selectivity, and biocompatibility, making it suitable for dynamic studies of oxidative stress. nih.gov Such probes work on a "turn-on" mechanism, where the fluorescence intensity increases upon reacting with MDA, allowing for real-time monitoring. rsc.org The development of probes that can be used for imaging in living cells and bacteria has already shown significant promise. rsc.orgresearchgate.net

Future work will likely focus on refining these probes to enhance their capabilities. Key goals include improving response times, achieving even greater sensitivity and selectivity, and developing probes that operate at different wavelengths to allow for simultaneous detection of multiple analytes. nih.gov Beyond fluorescence, other spectroscopic and electrochemical methods are being adapted for real-time monitoring, which could provide a more comprehensive understanding of MDA's transient behavior in aqueous systems. rsc.org

Table 1: Comparison of Potential Real-Time Probes for Aqueous MDA
Probe TypePrinciple of OperationKey AdvantagesFuture Research Goals
Fluorescent ProbesChemical reaction with MDA causes a change in fluorescence (e.g., "turn-on" signal).High sensitivity and selectivity, capable of in-vivo imaging. nih.govrsc.orgFaster response times, multi-color imaging capability, enhanced stability. nih.gov
Electrochemical SensorsElectrochemical reaction of MDA at an electrode surface generates a measurable current.Potential for miniaturization, high sensitivity, and label-free detection.Improved electrode stability, reduction of interference from other species.
Microwave TransductionAdsorption of molecules on a sensor surface changes its microwave response.Allows for in situ, real-time thickness/concentration measurements. nih.govresearchgate.netAdapting sensitive materials specifically for MDA capture and detection.

Advanced Multiscale Computational Approaches for Complex Hydration Phenomena

Understanding the interaction between MDA and water at a molecular level is critical to interpreting its behavior. The complex interplay of hydrogen bonding, conformational changes, and solvent effects requires powerful computational tools. Advanced multiscale modeling, which combines different levels of theoretical detail, is essential for building a complete picture of MDA's hydration. nih.govuchicago.edu

These approaches span a range of scales:

Quantum Mechanics (QM): Based on density functional theory (DFT), these methods provide a highly accurate description of the electronic structure, allowing for the study of chemical reactions and the precise nature of hydrogen bonds between MDA and water. nih.gov

Molecular Dynamics (MD): Using force fields derived from QM calculations or experiments, MD simulations can model the movement of thousands of molecules over time. nih.gov This allows researchers to study the solvation structure, diffusion, and conformational preferences of MDA in a larger water box. acs.orgacs.org

Coarse-Graining (CG): To study larger systems over longer timescales, CG methods simplify the representation of molecules by grouping atoms together. uchicago.eduaip.org This approach is useful for investigating emergent properties like the self-assembly of MDA or its interaction with larger biological structures in an aqueous environment.

By integrating these methods, researchers can build a comprehensive model of the Propanedial--water system. For instance, QM can be used to parameterize a highly accurate force field for MD simulations, and the results of large-scale MD can inform parameters for even larger CG models. aip.org This multiscale framework is crucial for accurately predicting how water influences MDA's structure, stability, and reactivity. nih.gov

Table 2: Multiscale Computational Methods for Studying MDA Hydration
MethodLevel of DetailTypical Application for MDA-Water SystemKey Insight
Quantum Mechanics (QM / DFT)Electrons and NucleiAnalyzing hydrogen bond energies, reaction mechanisms, and electronic properties. nih.govFundamental nature of MDA-water interactions.
All-Atom Molecular Dynamics (MD)Atoms and BondsSimulating solvation shells, conformational changes of MDA, and diffusion in water. nih.govHow water structure influences MDA behavior and stability. acs.org
Coarse-Grained (CG) ModelingGroups of AtomsModeling large-scale phenomena like aggregation or interaction with interfaces over long timescales. aip.orgEmergent properties of MDA in complex aqueous environments.

Investigating Malondialdehyde-Water Systems under Non-Ambient Conditions

The properties and reactivity of aqueous MDA are typically studied under standard laboratory conditions (ambient temperature and pressure). However, in both biological and environmental contexts, MDA-water systems are often subjected to non-ambient conditions, such as fluctuations in temperature, pressure, and the presence of high solute concentrations (e.g., salts).

Biological studies have shown that environmental stressors like drought and salinity, which alter cellular water potential and temperature, can lead to increased MDA production in organisms. mdpi.com This highlights the importance of understanding how these conditions directly affect the chemistry of MDA itself. For example, temperature can significantly influence the rate of reactions involving MDA. researchgate.net Furthermore, the conformation and stability of MDA in water are known to be sensitive to the solvent environment, suggesting that changes in pressure or solute concentration could alter its behavior. acs.orgacs.org

Future research will involve systematic experimental studies of the Propanedial--water (1/1) system under a range of non-ambient conditions. High-pressure spectroscopy and variable-temperature experiments can provide critical data on how these parameters affect MDA's structure, stability, and reaction kinetics. This research is vital for creating more accurate models of oxidative stress in organisms living in extreme environments and for understanding the fate of MDA as a pollutant under various geochemical conditions.

Table 3: Research Directions for MDA-Water Systems Under Non-Ambient Conditions
ConditionRationalePotential Experimental ApproachExpected Outcome
High TemperatureRelevant to thermal stress in organisms and industrial processes. Affects reaction kinetics. researchgate.netVariable-temperature UV-Vis and NMR spectroscopy.Data on thermal stability, degradation pathways, and reaction rates.
High PressureRelevant to deep-sea organisms and geochemical processes. Affects molecular volume and conformation.High-pressure liquid chromatography (HPLC), diamond anvil cell spectroscopy.Understanding of pressure effects on MDA's conformational equilibrium and reactivity.
Varying Salinity/SolutesMimics cellular environments under osmotic stress and different water chemistries. mdpi.comSpectroscopic analysis in solutions of varying salt (e.g., NaCl, KCl) concentrations.Insight into how ions affect the hydration shell and stability of MDA.

Q & A

Advanced Research Question

  • Data integrity : Archive raw spectra, simulation trajectories, and crystallographic files in FAIR-compliant repositories (e.g., Figshare) .
  • Compliance : Adhere to GDPR for collaborative data sharing; use on-premises platforms for sensitive datasets .
  • Authorship : Clearly define contributions using CRediT taxonomy to avoid disputes . Disclose funding sources and conflicts of interest in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.